Cas no 1848457-42-0 ((1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine)

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine structure
1848457-42-0 structure
商品名:(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
CAS番号:1848457-42-0
MF:C10H20FNO
メガワット:189.270306587219
CID:5043933

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • (1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
    • (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
    • インチ: 1S/C10H20FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1
    • InChIKey: LYNXIMKNGOQIOF-VXRWAFEHSA-N
    • ほほえんだ: F[C@@H]1CCCC[C@H]1NC(C)COC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 143
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 21.3

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 238.2±30.0 °C at 760 mmHg
  • フラッシュポイント: 97.9±24.6 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine セキュリティ情報

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1912-2791-0.5g
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0 95%+
0.5g
$380.0 2023-09-06
Life Chemicals
F1912-2791-0.25g
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0 95%+
0.25g
$361.0 2023-09-06
TRC
R160321-500mg
(1r,2r)-2-fluoro-n-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0
500mg
$ 365.00 2022-06-03
Life Chemicals
F1912-2791-1g
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0 95%+
1g
$401.0 2023-09-06
Life Chemicals
F1912-2791-2.5g
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0 95%+
2.5g
$802.0 2023-09-06
Life Chemicals
F1912-2791-5g
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0 95%+
5g
$1203.0 2023-09-06
Life Chemicals
F1912-2791-10g
(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0 95%+
10g
$1684.0 2023-09-06
TRC
R160321-100mg
(1r,2r)-2-fluoro-n-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0
100mg
$ 95.00 2022-06-03
TRC
R160321-1g
(1r,2r)-2-fluoro-n-(1-methoxypropan-2-yl)cyclohexan-1-amine
1848457-42-0
1g
$ 570.00 2022-06-03

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine 関連文献

(1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amineに関する追加情報

Introduction to (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine and Its Significance in Modern Chemical Biology

Compound with the CAS number 1848457-42-0 is a meticulously crafted molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound, formally identified as (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine, represents a sophisticated blend of structural complexity and functional diversity. This introduction aims to provide a comprehensive overview of the compound's chemical properties, its potential applications, and its relevance in the context of contemporary research advancements.

The molecular structure of this compound is characterized by a cyclohexane core substituted with a fluoro group at the 2-position and an N-(1-methoxypropan-2-yl) amine moiety at the 1-position. The stereochemistry, specifically the (1R,2R) configuration, is crucial as it dictates the compound's interaction with biological targets. The presence of the fluoro group is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

In recent years, there has been a surge in interest regarding fluorinated compounds due to their remarkable ability to modulate biological processes. The fluoro group in (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine contributes to its unique electronic properties, which can influence both its reactivity and its interaction with biological systems. This has made it a valuable scaffold for designing molecules with enhanced biological activity.

The N-(1-methoxypropan-2-yl) amine moiety adds another layer of complexity to the molecule. This functional group is known for its ability to form hydrogen bonds and participate in hydrophobic interactions, which are critical for the binding of small molecules to biological targets. The combination of these features makes this compound a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics. Current research indicates that molecules with similar structural motifs have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The specific stereochemistry of (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine suggests that it may exhibit high selectivity for certain biological targets, minimizing off-target effects and improving overall therapeutic efficacy.

Recent studies have highlighted the importance of fluorinated amine derivatives in medicinal chemistry. These compounds have been shown to exhibit enhanced binding affinity to protein targets due to the presence of fluorine atoms, which can improve pharmacokinetic properties such as bioavailability and metabolic stability. The structural features of (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine align well with these findings, making it a compelling candidate for further investigation.

The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful control over stereochemistry and regioselectivity to ensure the formation of the desired (1R,2R) configuration. Advanced synthetic techniques have been employed to achieve this level of precision, underscoring the compound's complexity and the expertise required for its preparation.

In conclusion, (1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine (CAS no. 1848457-42-0) is a structurally sophisticated molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique combination of functional groups and stereochemistry makes it a valuable scaffold for designing novel therapeutics. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play a crucial role in the development of next-generation drugs.

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